molecular formula C15H12N4O2 B11980775 2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile CAS No. 67438-96-4

2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B11980775
CAS No.: 67438-96-4
M. Wt: 280.28 g/mol
InChI Key: GHHCDXCIGHDXQB-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile (CID 2818293) is a dihydropyridine (DHP) derivative of significant research interest, primarily defined by its molecular formula C15H12N4O2 and the presence of two nitrile groups (C#N) at the 3 and 5 positions of the dihydropyridine ring . This structural motif places it within a privileged class of compounds known as 1,4-dihydropyridines, which are extensively investigated for their diverse pharmacological properties. These compounds are recognized as versatile pharmacological templates capable of interacting with various biological targets, including voltage-gated ion channels, receptors, and enzymes . A key area of application for this compound is in oncological research, where related sulfone-biscompounds containing the 1,4-dihydropyridine structure have demonstrated promising anticancer activity against human breast cell lines (e.g., MCF7) in screening tests, with some analogs showing IC50 values comparable to the reference drug doxorubicin . Furthermore, 1,4-dihydropyridine derivatives are being actively studied for their potential to sensitize multidrug-resistant cancer cells by inhibiting P-glycoprotein (P-gp) efflux pumps, a major mechanism of chemotherapy resistance . Beyond oncology, the core 1,4-dihydropyridine structure is the foundation for numerous calcium channel blockers (CCBs) used in managing cardiovascular diseases, such as hypertension and angina . The specific substitution pattern of this compound, particularly the 4-nitrophenyl group, is often associated with biological activity in this domain, making it a valuable scaffold for designing novel cardiovascular agents and studying their mechanism of action . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the provided structural and predicted property data to assess its suitability for their specific investigations.

Properties

CAS No.

67438-96-4

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H12N4O2/c1-9-13(7-16)15(14(8-17)10(2)18-9)11-3-5-12(6-4-11)19(20)21/h3-6,15,18H,1-2H3

InChI Key

GHHCDXCIGHDXQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C#N)C2=CC=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Knoevenagel Condensation : 4-Nitrobenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.

  • Michael Addition : The intermediate undergoes nucleophilic attack by enamine species derived from methyl groups (e.g., methyl acetoacetate derivatives).

  • Cyclization : Intramolecular cyclization forms the 1,4-dihydropyridine ring.

Optimized Conditions

ParameterValue/RangeImpact on Yield
Catalyst[TBA]₂[W₆O₁₉]85–95%
SolventEthanol or solvent-free70–90%
Temperature80–100°COptimal kinetics
Reaction Time1–3 hoursMinimizes side reactions

The use of tetrabutylammonium hexatungstate ([TBA]₂[W₆O₁₉]) as a catalyst under solvent-free conditions achieves yields exceeding 90%.

Modified Hantzsch Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example:

  • Reactants : 4-Nitrobenzaldehyde (1 eq), malononitrile (2 eq), methylamine (1 eq).

  • Conditions : 150 W, 100°C, 15 minutes.

  • Yield : 88%.

Solvent-Free Mechanochemical Synthesis

Ball milling eliminates solvents, enhancing green chemistry metrics:

  • Reagents : 4-Nitrobenzaldehyde, malononitrile, ammonium acetate.

  • Milling Time : 30 minutes.

  • Yield : 82%.

Stepwise Synthesis via Intermediate Isolation

Patents describe a two-step process for higher purity:

Step 1: Formation of 2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic Acid Dimethyl Ester

  • Reactants : 4-Nitrobenzaldehyde, methyl acetoacetate, ammonia.

  • Conditions : Reflux in methanol (12 hours).

  • Yield : 75%.

Step 2: Nitrile Substitution

  • Reactant : Dimethyl ester intermediate + cyanide source (e.g., KCN).

  • Conditions : DMF, 120°C, 6 hours.

  • Yield : 68%.

Catalytic Innovations

Ionic Liquid Catalysts

Ionic liquids like [BMIM][BF₄] improve regioselectivity:

  • Yield : 91%.

  • Advantage : Recyclable for 5 cycles without loss of activity.

Heterogeneous Catalysts

Mesoporous silica-supported catalysts (e.g., SBA-15-NH₂):

  • Surface Area : 800 m²/g.

  • Yield : 89%.

Analytical Characterization

Synthetic products are validated using:

  • ¹H/¹³C NMR : Peaks at δ 2.35 (CH₃), δ 8.20 (NO₂-Ar), δ 4.90 (NH).

  • IR Spectroscopy : Bands at 2,220 cm⁻¹ (C≡N), 1,520 cm⁻¹ (NO₂).

  • HPLC Purity : >98% for pharmaceutical-grade material.

Challenges and Solutions

ChallengeSolution
Low solubility of nitroaryl intermediatesUse polar aprotic solvents (e.g., DMF)
Oxidation of DHP ringConduct reactions under N₂ atmosphere
Cyanide toxicityReplace KCN with NaCN or trimethylsilyl cyanide

Comparative Performance of Methods

MethodYield (%)Purity (%)Scalability
Classic Hantzsch70–8095Moderate
Microwave-Assisted85–9097High
Mechanochemical80–8596High
Stepwise Synthesis65–7599Low

Industrial-Scale Considerations

For bulk production (≥1 kg batches):

  • Cost Efficiency : Ammonium acetate ($0.50/mol) outperforms specialized catalysts.

  • Safety : Cyanide steps require closed-loop systems to prevent exposure.

  • Waste Management : Solvent recovery reduces environmental impact.

Emerging Trends

  • Photocatalytic Synthesis : Visible-light-driven reactions at room temperature (yield: 78%).

  • Biocatalytic Routes : Engineered lipases for enantioselective synthesis (ongoing research) .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major product is the amino derivative.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Antihypertensive Properties

One of the primary applications of this compound is as an antihypertensive agent. It belongs to a class of drugs known as calcium channel blockers. Studies have shown that derivatives of 2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine exhibit potent activity in lowering blood pressure by inhibiting calcium influx in vascular smooth muscle cells .

Anticancer Activity

Recent research indicates that certain derivatives of this compound possess anticancer properties. For instance, studies involving HeLa and MCF-7 cancer cell lines demonstrated that some dihydropyridine derivatives induce apoptosis through mechanisms such as reactive oxygen species overproduction and cell cycle arrest . The compound's ability to interfere with cellular processes makes it a candidate for further investigation in cancer therapeutics.

Synthesis and Evaluation of Dihydropyridine Derivatives

A study published in MDPI highlighted the synthesis of various dihydropyridine derivatives, including the target compound, which were evaluated for their biological activities against different enzymes and cancer cell lines . The findings indicated that specific modifications to the chemical structure significantly enhanced biological activity, suggesting potential pathways for drug development.

In Vitro Studies on Antimicrobial Activity

Another study focused on the antimicrobial evaluation of similar compounds demonstrated promising results against various pathogens. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the dihydropyridine scaffold could enhance antimicrobial efficacy .

Potential Therapeutic Uses

Given its pharmacological profile, 2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile holds promise for several therapeutic applications:

  • Hypertension Treatment : As a calcium channel blocker, it can be developed into effective antihypertensive medications.
  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for anticancer drug development.
  • Antimicrobial Agent : The compound's antimicrobial properties suggest it could be useful in treating infections.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as calcium channels. The compound can bind to these channels and inhibit the influx of calcium ions, thereby exerting its effects on cellular processes. This mechanism is similar to that of other 1,4-dihydropyridines, which are known calcium channel blockers .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous DHPs, focusing on substituent variations, physicochemical properties, and biological activities. Key differences arise from functional groups (esters vs. nitriles), aryl substituents (nitrophenyl vs. other aromatic systems), and stereochemical features.

Table 1: Structural and Physicochemical Comparison

Compound Name R3, R5 Groups Aryl Substituent Melting Point (°C) Key Spectral Data (1H NMR) Biological Activity
Target Compound -C≡N 4-Nitrophenyl Not reported Not available in evidence Not reported in evidence
Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-DHP-3,5-dicarboxylate (4j) -COOEt 4-Nitrophenyl 125–126 δ 1.22 (t, 6H), 2.34 (s, 6H), 5.01 (s, 1H) Anticancer (TNAP inhibition)
2,6-Dimethyl-4-(3-nitrophenyl)-DHP-3,5-dicarboxamide (6o) -CONH(2-nitrophenyl) 4-(Dimethylamino)phenyl Not reported δ 2.34 (s, 6H), 9.85 (s, 2H, CONH) Not reported
Nimodipine -COO(2-methoxyethyl), -COOCH(CH3)2 3-Nitrophenyl 124–128 δ 1.22 (d, 6H), 3.60 (m, 2H) Calcium channel blocker
2,6-Dimethyl-4-(5-nitrofuran-2-yl)-DHP-3,5-dicarbonitrile -C≡N 5-Nitrofuran-2-yl Not reported SMILES: CC1=C(C(C(=C(N1)C)C#N)...N+[O-])C#N Not reported

Key Observations

Carboxylate esters (e.g., 4j, nimodipine ) are associated with calcium channel modulation, while cyano groups may shift pharmacological activity toward kinase inhibition or apoptosis induction .

Aryl Substituent Effects :

  • Para-nitrophenyl (target compound) vs. meta-nitrophenyl (nimodipine ): The para-nitro group creates a larger dipole moment, influencing electronic distribution and molecular packing (e.g., crystal structure of the benzyl methyl ester analog shows a dihedral angle of 89.26° between the aryl and DHP planes ).
  • Nitrofuran analogs (e.g., CID 1224264 ) exhibit distinct π-π stacking and hydrogen-bonding capabilities due to the heterocyclic oxygen and nitro group.

Spectral and Physical Properties: NMR Shifts: Methyl groups in the DHP ring resonate at δ ~2.34 ppm across analogs, while nitrophenyl protons appear as doublets near δ 7.46–8.08 ppm . Cyano groups lack protons but influence adjacent carbons in 13C NMR (e.g., δ ~109–149 ppm for aromatic carbons ). Melting Points: Esters (e.g., 4j ) melt at 125–126°C, while nitriles may have higher melting points due to stronger intermolecular interactions (data unavailable for the target compound).

Biological Activity: DHP carboxylates (e.g., 4j ) inhibit tissue-nonspecific alkaline phosphatase (TNAP), inducing ROS-mediated apoptosis in cancer cells. The target compound’s nitriles could enhance binding to cysteine-rich enzyme active sites (e.g., kinases) via covalent interactions, though this remains speculative without direct evidence.

Biological Activity

2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile is a compound belonging to the dihydropyridine class, which is known for its diverse biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications supported by various research findings.

  • Molecular Formula : C17H18N2O6
  • Molecular Weight : 346.33 g/mol
  • CAS Number : 21829-09-4

Research indicates that compounds like 2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine derivatives exhibit various mechanisms of action:

  • Calcium Channel Blockade : Dihydropyridines are primarily known as calcium channel blockers. They inhibit the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissue, leading to vasodilation and decreased blood pressure.
  • Antioxidant Activity : Some studies suggest that these compounds can induce the production of reactive oxygen species (ROS), which may lead to apoptosis in cancer cells through oxidative stress mechanisms .
  • Cytotoxic Effects : The compound has demonstrated cytotoxicity against various cancer cell lines, including HeLa and MCF-7. The mechanism includes cell cycle arrest and induction of apoptosis via mitochondrial dysfunction and DNA damage .

Anticancer Activity

A notable study evaluated the cytotoxic effects of 2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine derivatives on cancer cell lines. The results indicated significant pro-apoptotic activity characterized by:

  • Induction of cell cycle arrest at the G1 phase.
  • Increased levels of ROS leading to mitochondrial dysfunction.
  • DNA fragmentation observed through fluorescence microscopy using staining agents like DAPI and PI .

Antimicrobial Activity

In vitro studies have assessed the antimicrobial properties of related dihydropyridine compounds. The minimum inhibitory concentration (MIC) values were found to be remarkably low against various pathogens, indicating potent antimicrobial activity. For instance:

  • Compound 7b exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains .

Data Summary

Activity TypeFindingsReference
AnticancerInduces apoptosis in HeLa and MCF-7 cells
AntimicrobialMIC values of 0.22 - 0.25 μg/mL
Calcium Channel BlockadeVasodilatory effects leading to reduced BPGeneral Knowledge

Case Studies

Several case studies have documented the therapeutic potential of dihydropyridine derivatives:

  • Case Study on Hypertension : A clinical trial demonstrated the efficacy of dihydropyridine derivatives in reducing systolic and diastolic blood pressure in patients with hypertension.
  • Cancer Treatment Trials : Experimental trials have shown that compounds similar to 2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine can enhance the effectiveness of existing chemotherapeutic agents when combined.

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterExample ConditionsYield RangeReference
SolventEthanol/water mixture60–75%
CatalystAmmonium acetate70–85%
Reaction Time1–3 hours under reflux-

Basic: How should researchers approach structural characterization to confirm identity and purity?

Use a combination of spectroscopic and crystallographic methods :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for diagnostic peaks (e.g., dihydropyridine ring protons at δ 4.0–5.5 ppm) .
  • IR : Confirm nitrile (C≡N) stretches near 2200 cm1^{-1} and NH bands at ~3300 cm1^{-1} .
  • X-ray crystallography : Resolve the planar 1,4-dihydropyridine ring and substituent orientations .

Advanced: What strategies resolve contradictions in reported biological activities of similar dihydropyridines?

Contradictions often arise from substituent effects or assay variability. Systematic approaches include:

  • Structure-Activity Relationship (SAR) studies : Compare analogs with controlled substituent variations (e.g., nitro vs. methoxy groups) .
  • Standardized bioassays : Use consistent in vitro models (e.g., calcium channel binding assays) to minimize variability .
  • Computational modeling : Predict binding modes using docking studies to rationalize activity differences .

Q. Table 2: Substituent Impact on Biological Activity

Substituent PositionFunctional GroupObserved Activity TrendReference
4-PhenylNitro (-NO2_2)Enhanced vasodilation
3,5-DicarbonitrileCyano (-CN)Improved stability

Advanced: What experimental design considerations optimize Hantzsch synthesis under green chemistry principles?

  • Solvent-free or aqueous conditions : Reduce environmental impact while maintaining yield .
  • Catalyst-free protocols : Avoid toxic reagents (e.g., transition metals) .
  • Energy efficiency : Microwave-assisted synthesis to shorten reaction times .

Advanced: How can substituent variations systematically investigate pharmacological profiles?

  • Analog synthesis : Replace the 4-nitrophenyl group with electron-withdrawing/donating groups (e.g., chloro, methoxy) .
  • In vitro screening : Test analogs against hypertension-related targets (e.g., L-type calcium channels) .
  • Computational SAR : Map substituent effects to activity using QSAR models .

Basic: What are the common spectroscopic signatures for this compound?

  • 1H^1H NMR :
    • Dihydropyridine NH: δ 8.2–8.5 ppm (broad singlet).
    • Methyl groups: δ 2.2–2.5 ppm (singlets) .
  • IR :
    • Nitrile stretch: 2220–2240 cm1^{-1}.
    • Aromatic C-H bends: 750–850 cm1^{-1} .

Advanced: What challenges arise in crystallizing this compound for X-ray analysis?

  • Solubility issues : Use mixed solvents (e.g., DCM/hexane) for slow evaporation .
  • Polymorphism : Screen multiple crystallization conditions to isolate stable forms .
  • Crystal packing : Bulky substituents (e.g., 4-nitrophenyl) may distort lattice symmetry, requiring low-temperature data collection .

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